molecular formula C10H10F3N3S B8349964 (1-{6-[Trifluoromethyl]pyridin-3-yl}ethyl)(methyl)lambda4-sulfanylidenecyanamide

(1-{6-[Trifluoromethyl]pyridin-3-yl}ethyl)(methyl)lambda4-sulfanylidenecyanamide

Cat. No.: B8349964
M. Wt: 261.27 g/mol
InChI Key: OWGYCXXXFUULRH-UHFFFAOYSA-N
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Description

(1-{6-[Trifluoromethyl]pyridin-3-yl}ethyl)(methyl)lambda4-sulfanylidenecyanamide is a useful research compound. Its molecular formula is C10H10F3N3S and its molecular weight is 261.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10F3N3S

Molecular Weight

261.27 g/mol

IUPAC Name

[methyl-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ4-sulfanylidene]cyanamide

InChI

InChI=1S/C10H10F3N3S/c1-7(17(2)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3

InChI Key

OWGYCXXXFUULRH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC#N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 22.1 g (0.1 mol) of 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine and 5.04 g (0.12 mol) of cyanamide in 150 mL of acetonitrile was cooled to −5° C. To this solution was added 150 g (0.115 mol, Clorox™ 5.7% wt) of aqueous NaOCl dropwise over 15 min. The reaction mixture was allowed to stir at −5° C. for 45 min, and then allowed to warm to 5° C. To the mixture was added 5 mL of 25% aq sodium metabisulfite and the two phase mixture was allowed to settle. To the organic phase was added 5.7 mL (0.1 mol) of glacial acetic acid, and the solution concentrated in vacuo to an oil. This oil was dissolved in 70 mL of CH2Cl2 and washed with 50 mL of water. The aqueous layer was re-extracted with 30 mL of CH2Cl2. The organics were combined and dried over MgSO4. After filtration, the dichloromethane solution was analyzed by LC and contained 42:52 (area) ratio of isomers A and B above.
Quantity
22.1 g
Type
reactant
Reaction Step One
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5.04 g
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reactant
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Quantity
150 mL
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solvent
Reaction Step One
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150 g
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reactant
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5 mL
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reactant
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5.7 mL
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reactant
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Synthesis routes and methods II

Procedure details

Acetonitrile (50 mL), cyanamide (1.14 grams, 27.1 mmoles) and 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine (5.00 grams, 22.6 mmoles, 99+% assay) were combined in a 100 mL, 3-necked round bottom flask equipped with a thermowell/K-thermocouple, stopper, nitrogen oil bubbler and magnetic stir bar. The stirred solution was cooled to about −5° C. with an acetone/ice bath. To this solution was added 55.96 grams of an aqueous 6.0 wt % calcium hypochlorite solution (3.36 grams of calcium hypochlorite, 23.5 mmoles, 65% available chlorine) dropwise over 44 minutes. Some undissolved solids were present in the calcium hypochlorite solution and were added as well. The temperature was kept below 0° C. during the addition. The pale yellow reaction mixture was allowed to stir at about 0° C. for 65 minutes. To the yellow reaction mixture was added 0.53 g (2.8 mmoles) of sodium metabisulfite, in portions as a solid to destroy any remaining oxidant. A white flocculant was present in the reaction mixture. It was removed by vacuum filtration of the entire reaction mixture through a medium sintered glass filter funnel. The filtrate was transferred to a separatory funnel and the phases were allowed to settle. The phases were separated and the aqueous phase re-extracted with acetonitrile (10 mL) and (15 mL). Sodium chloride (10.01 grams) was added to the aqueous phase during the second extraction to facilitate a phase break. The organics were combined and this acetonitrile/sulfilimine solution was used directly in the following oxidation. LC analysis indicated a 1.00:1.08 area ratio of the two sulfilimine isomers and showed sulfilimine at 80 area % and sulfoxide (two isomers) at 13 area %.
Quantity
1.14 g
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reactant
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Quantity
5 g
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reactant
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3.36 g
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reactant
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0 (± 1) mol
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reactant
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0.53 g
Type
reactant
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Quantity
50 mL
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solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

solution of 110.6 g (0.475 mol, 95% assay) of 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine and 25.2 g (0.6 mol) of cyanamide in 600 mL of acetonitrile was cooled to −5° C. To this solution was added 750 g (0.575 mol, Clorox™ 5.7% wt) of aqueous NaOCl dropwise over 45 min with the temperature kept below 0° C. The reaction mixture was allowed to stir at −1° C. for 30 min To the mixture was added 9.5 g (0.05 mol) of sodium metabisulfite in 25 mL of water and the two phase mixture was allowed to settle. The aqueous phase was re-extracted 2×'s with 50 mL of acetonitrile. The organics were combined and this acetonitrile/sulfilimine solution was used directly in the following oxidation. LC analysis indicated a 40:54 (area) ratio of two isomers.
Quantity
110.6 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
750 g
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 110.6 g (0.475 mol, 95% assay) of 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine and 25.2 g (0.6 mol) of cyanamide in 600 mL of acetonitrile was cooled to −5° C. To this solution was added 750 g (0.575 mol, Clorox™ 5.7% wt) of aqueous NaOCl dropwise over 45 min with the temperature kept below 0° C. The reaction mixture was allowed to stir at −1° C. for 30 min. To the mixture was added 9.5 g (0.05 mol) of sodium metabisulfite in 25 mL of water and the two phase mixture was allowed to settle. The aqueous phase was reextracted 2×'s with 50 mL of acetonitrile. The organics were combined and this acetonitrile/sulfilimine solution was used directly in the following oxidation. LC analysis indicated a 40:54 (area) ratio of two isomers.
Quantity
110.6 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
750 g
Type
reactant
Reaction Step Two
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9.5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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reactant
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50 mL
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solvent
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Synthesis routes and methods V

Procedure details

A sulfide feed stream known to include acidic impurities was titrated with dilute NaOH and found to contain about 3.2×10−5 moles of acid/gram. The cyanamide was titrated with dilute NaOH and found to contain about 2.01×10−5 moles of acid/gram. Thus, for the oxidation reaction of 5-[1-(methylthio)ethyl]-2-trifluoromethylpyridine with cyanamide and sodium hypochlorite (13%) conducted on a 0.047 mole scale, the total moles of acid in the mixture was 0.00041 moles. The effect of adding NaOH to the mixture to neutralize the acidity in the sulfide feed stream and the cyanamide was determined. The NaOH was added as a 25% aqueous solution and stirred for about 5 minutes before adding the sodium hypochlorite. The results are summarized in Table 2.
[Compound]
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sulfide
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aqueous solution
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[Compound]
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sulfide
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Reaction Step Ten

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